(Z)-ethyl 2-(4-fluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
The compound (Z)-ethyl 2-(4-fluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (hereafter referred to as Compound A) is a benzothiazole derivative characterized by:
- A 4-fluoro-substituted benzo[d]thiazole core.
- An (Z)-imino group at position 2, conjugated to a 1-methyl-1H-pyrazole-3-carbonyl moiety.
- An ethyl acetate side chain at position 2.
The Z-configuration ensures the spatial orientation of the imino group and pyrazole ring, influencing intermolecular interactions such as hydrogen bonding and π-stacking .
Properties
IUPAC Name |
ethyl 2-[4-fluoro-2-(1-methylpyrazole-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3S/c1-3-24-13(22)9-21-14-10(17)5-4-6-12(14)25-16(21)18-15(23)11-7-8-20(2)19-11/h4-8H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBINNZRDUEJFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=NN(C=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features of Analogous Compounds
Compound A is compared to two analogs (Table 1):
- Compound B: (Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 338966-35-1) .
- Compound C: (2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one .
Table 1: Structural and Electronic Comparison
Analysis of Substituent Effects
Electronic Properties
- Compound A: The 4-fluoro substituent acts as an electron-withdrawing group (EWG), polarizing the benzothiazole ring. The pyrazole-3-carbonyl group introduces π-deficient character, enhancing electrophilicity at the imino bond .
- Compound B : The 4-nitrobenzoyl group is a stronger EWG than fluorine, leading to greater electron withdrawal from the benzothiazole core. This may increase reactivity in nucleophilic substitution but reduce solubility due to hydrophobicity .
- Compound C: The 4-fluoroanilino group provides moderate EW effects, while the enone system enables conjugation, stabilizing the Z-configuration through intramolecular H-bonding (NH to ketone O) .
Hydrogen Bonding and Crystal Packing
- In contrast, Compound B’s nitro group participates in stronger dipole interactions but lacks H-bond donors .
- Compound C exhibits dual H-bonding capacity (NH donor and ketone acceptor), facilitating layered crystal packing, as observed in crystallographic studies .
Conformational Flexibility
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
